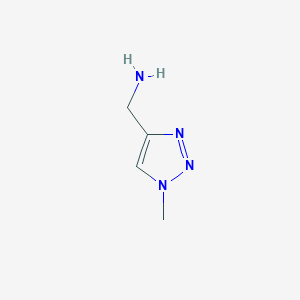

(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-methyltriazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-3-4(2-5)6-7-8/h3H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBBDOUBRYKATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine Within 1,2,3 Triazole Chemistry

The 1,2,3-triazole core is a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. This structural motif is not commonly found in nature, yet it has garnered substantial attention from chemists due to its high stability and versatile applications. tandfonline.com The 1,2,3-triazole ring is remarkably stable to metabolic degradation, oxidation, and reduction, making it an ideal scaffold in medicinal chemistry and materials science. juniperpublishers.com

(1-Methyl-1H-1,2,3-triazol-4-YL)methanamine is a specific derivative within this broad class of compounds. The presence of a methyl group at the N1 position of the triazole ring and an aminomethyl substituent at the C4 position defines its unique chemical properties and reactivity. The 1,2,3-triazole ring itself is a 6π-electron aromatic system, which imparts significant stability to the molecule. scispace.com

The development of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.netnih.gov This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making the 1,2,3-triazole ring a popular linker unit in various chemical applications. nih.gov

Significance of 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine As a Chemical Synthon

A chemical synthon is a molecular fragment that can be introduced into a synthetic scheme to build more complex molecules. (1-Methyl-1H-1,2,3-triazol-4-YL)methanamine is a prime example of a bifunctional synthon. The aminomethyl group provides a nucleophilic site that can readily participate in a variety of chemical transformations, such as amide bond formation, alkylation, and the synthesis of Schiff bases.

The 1,2,3-triazole core, on the other hand, can act as a bioisostere for other functional groups, such as amide bonds. juniperpublishers.comnih.gov This is particularly relevant in medicinal chemistry, where replacing a metabolically labile amide linkage with a stable triazole ring can improve the pharmacokinetic properties of a drug candidate. juniperpublishers.com The triazole ring is also capable of forming hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. juniperpublishers.com

The utility of this compound as a synthon is further enhanced by the predictable and reliable methods for its incorporation into larger molecules, largely thanks to the principles of click chemistry.

Evolution of Research Perspectives on 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine

Historical and Current Synthetic Routes to this compound

The primary route to 1,4-disubstituted 1,2,3-triazoles, such as the core of the target molecule, has been revolutionized by the development of copper-catalyzed reactions, which offer significant advantages over older thermal methods.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent and widely utilized method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction, a cornerstone of "click chemistry," involves the reaction between a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst, which exclusively yields the 1,4-isomer. researchgate.netgrowingscience.com

For the synthesis of this compound, this approach typically involves two key strategies:

Cycloaddition followed by functional group modification: A common pathway involves the CuAAC reaction of methyl azide with a propargylamine (B41283) derivative where the amine is protected (e.g., as a Boc-carbamate). The resulting protected triazole is then deprotected to yield the final product.

Cycloaddition followed by reduction: An alternative route involves the cycloaddition of methyl azide and propargyl azide to form 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole. This intermediate is subsequently reduced to the target aminomethyl compound.

The catalytically active species is Cu(I), which can be introduced directly as a salt like copper(I) iodide (CuI) or generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with a reducing agent like sodium ascorbate (B8700270). mdpi.combeilstein-journals.org The reaction is versatile and can be performed under various conditions, often in aqueous solvent mixtures at room temperature. beilstein-journals.orgacs.org

Table 1: Representative Conditions for CuAAC Reactions

| Catalyst System | Reducing Agent | Solvent | Temperature | Yield | Reference |

| CuSO₄·5H₂O (5 mol%) | Sodium Ascorbate (30 mol%) | tert-Butanol/Water (4:1) | Room Temp | 84% | mdpi.com |

| CuI (5 mol%) | None | Dichloromethane | Room Temp | >90% (Highest Yield) | growingscience.com |

| Cu(OAc)₂ | None (chelating azide) | Not specified | Not specified | High Yield | beilstein-journals.org |

| CuBr | None | Not specified | 0°C | 91% | nih.gov |

A key strategy for synthesizing this compound involves the chemical reduction of an azide precursor, specifically 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole. This intermediate is readily prepared via the CuAAC reaction between methyl azide and propargyl azide.

Catalytic hydrogenation is a highly effective method for converting organic azides into primary amines. This process typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under an atmosphere of hydrogen gas (H₂). The reaction is clean and generally proceeds with high yield, with nitrogen gas (N₂) being the only byproduct.

An alternative to catalytic hydrogenation is the Staudinger reaction, which involves treating the azide with a phosphine (B1218219), like triphenylphosphine, to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate yields the desired primary amine and the corresponding phosphine oxide. While effective, this method is less atom-economical than catalytic hydrogenation.

While CuAAC is the dominant method, other pathways to the 1,2,3-triazole core exist. The classic Huisgen 1,3-dipolar cycloaddition, conducted under thermal conditions without a metal catalyst, can produce 1,2,3-triazoles. However, this method lacks regioselectivity and typically results in a mixture of 1,4- and 1,5-disubstituted isomers, making it less desirable for targeted synthesis. researchgate.net

Other synthetic strategies for 1,2,3-triazoles have been developed, including those that use diazo compounds as a nitrogen source. nih.gov For instance, a Cu-catalyzed [3+2] cycloaddition reaction between secondary amines and diazo compounds has been reported for preparing N1-substituted-1,2,3-triazoles. nih.gov However, for the specific substitution pattern of this compound, the azide-alkyne cycloaddition remains the most direct and efficient approach.

Precursors and Intermediate Synthesis in this compound Production

The successful synthesis of the target compound relies on the availability and purity of its key precursors and intermediates.

Methyl Azide (CH₃N₃): This is a crucial reactant for introducing the N1-methyl group onto the triazole ring. Due to its hazardous and explosive nature, it is often generated in situ for immediate consumption. A common laboratory method involves the reaction of sodium azide with a methylating agent like dimethyl sulfate.

Propargylamine (H-C≡C-CH₂NH₂): This alkyne provides the carbon backbone for the C4-methanamine substituent. It is a commercially available reagent. For syntheses requiring a protected amine, N-Boc-propargylamine can be prepared by reacting propargylamine with Di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Propargyl Azide (N₃CH₂-C≡C-H): This bifunctional molecule serves as a precursor for the 4-(azidomethyl) group. It is typically synthesized from the reaction of propargyl bromide with sodium azide.

4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole: This is the key intermediate for the hydrogenation route. It is synthesized with high regioselectivity via the CuAAC reaction between methyl azide and propargyl azide.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is critical for maximizing yield, minimizing reaction time, and ensuring the cost-effectiveness of the synthesis. For the CuAAC-based synthesis of the triazole core, several factors are typically investigated. growingscience.com

Catalyst System: The choice and loading of the copper catalyst and any additives are paramount. While CuSO₄/sodium ascorbate is a common and effective system, direct use of CuI can also lead to high yields. growingscience.com The addition of N-donor chelating ligands can stabilize the Cu(I) oxidation state and improve reaction efficiency. nih.gov

Solvent: The solvent system must solubilize both the organic substrates and the inorganic catalyst components. Mixtures of water with organic solvents like t-BuOH, THF, or methanol (B129727) are frequently employed. mdpi.comacs.org

Temperature: A significant advantage of CuAAC is that it often proceeds efficiently at room temperature. nih.gov While moderate heating can sometimes accelerate the reaction, excessive temperatures can lead to decreased yields for certain substrates. growingscience.comfrontiersin.org

Reaction Time: Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to establish the optimal duration needed for the reaction to reach completion. growingscience.com

Table 2: Example of Catalyst Optimization for a CuAAC Reaction

| Catalyst (5 mol%) | Solvent | Temperature (°C) | Yield (%) |

| CuCl₂ | Dichloromethane | 25 | 72 |

| Cu(OAc)₂ | Dichloromethane | 25 | 81 |

| CuSO₄ | Dichloromethane | 25 | 65 |

| CuI | Dichloromethane | 25 | 91 |

| Cu₂O | Dichloromethane | 25 | 85 |

| Adapted from optimization studies on related 1,2,3-triazole syntheses. growingscience.com |

Green Chemistry Principles in this compound Synthesis

The synthesis of 1,2,3-triazoles, particularly via CuAAC, aligns well with the principles of green chemistry. rsc.org

Atom Economy: The azide-alkyne cycloaddition is an additive reaction, meaning all atoms of the reactants are incorporated into the final product, leading to excellent atom economy and minimal waste. growingscience.com

Safer Solvents: There is a significant research effort toward replacing traditional volatile organic solvents with more environmentally benign alternatives. Water is an excellent solvent for many CuAAC reactions, enhancing both the safety and sustainability of the process. researchgate.net Ionic liquids are also being explored as green solvent and catalyst systems. rsc.org

Energy Efficiency: Many CuAAC protocols are effective at ambient temperature, reducing the energy consumption associated with heating. nih.gov The use of non-conventional energy sources, such as ultrasound irradiation, can further improve efficiency and reduce reaction times under green conditions. nih.govresearchgate.net

Hazard Reduction: One-pot procedures that generate hazardous reagents like organic azides in situ and consume them immediately in the subsequent cycloaddition step significantly improve safety. organic-chemistry.org For example, aromatic amines can be converted to azides using tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) and then directly reacted with an alkyne without isolating the potentially unstable azide intermediate. organic-chemistry.org

By focusing on these principles, the synthesis of this compound can be performed in a more sustainable, efficient, and safer manner.

Oxidative Transformations of this compound

The oxidative chemistry of this compound primarily involves the aminomethyl substituent, as the 1,2,3-triazole ring is notably resistant to oxidation under many conditions. rsc.orgwikipedia.orgfrontiersin.org The primary amine can be selectively oxidized to the corresponding aldehyde, 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, a valuable synthetic intermediate. chemsynthesis.commdpi.com

This transformation can be achieved using a variety of oxidizing agents commonly employed for the conversion of primary amines to aldehydes. The reaction proceeds under controlled conditions to prevent over-oxidation to the carboxylic acid. The stability of the triazole ring during these oxidative processes makes this a reliable method for accessing the aldehyde derivative. organic-chemistry.org

Table 1: Oxidizing Agents for the Transformation of this compound

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| Manganese Dioxide (MnO₂) | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | Inert solvent (e.g., Dichloromethane) |

| Dess-Martin Periodinane (DMP) | 1-methyl-1H-1,2,3-triazole-4-carbaldehyde | Anhydrous, non-polar solvent |

Reductive Pathways Involving this compound

The 1,2,3-triazole ring is exceptionally stable and generally resistant to catalytic hydrogenation and chemical reduction. rsc.orgfrontiersin.org This stability is a key feature of the triazole core, making it a robust scaffold in medicinal chemistry and materials science. lifechemicals.com Attempts to reduce the triazole ring of this compound under standard reductive conditions (e.g., H₂/Pd, NaBH₄, LiAlH₄) typically leave the heterocyclic ring intact.

Research on substituted 1,2,3-triazole diesters has shown that while functional groups attached to the ring can be selectively reduced (e.g., esters to alcohols with sodium borohydride), the triazole nucleus itself does not undergo reduction. nih.govmdpi.com The aminomethyl group of the title compound is already in its most reduced state and is not susceptible to further reduction. Therefore, this compound is considered stable towards most reductive pathways.

Nucleophilic and Electrophilic Substitution Reactions of this compound

The reactivity of this compound in substitution reactions is dictated by the nucleophilic character of the amine and the electronic properties of the triazole ring.

Nucleophilic Reactions: The primary amine is a potent nucleophile and readily reacts with a variety of electrophiles. Common reactions include N-acylation with acyl chlorides or anhydrides to form amides, and N-alkylation with alkyl halides to produce secondary or tertiary amines. mdpi.com

Electrophilic Substitution on the Triazole Ring: Direct electrophilic substitution on the triazole ring is generally challenging. However, the proton at the C5 position of 1,4-disubstituted 1,2,3-triazoles is known to be acidic and can be removed by strong organometallic bases, such as n-butyllithium. rsc.orgclockss.org The resulting lithiated intermediate is a powerful nucleophile that can react with various electrophiles, allowing for the functionalization of the C5 position. This provides a key pathway for introducing substituents such as alkyl, carbonyl, or silyl (B83357) groups onto the triazole ring.

Table 2: Substitution Reactions of this compound

| Reaction Type | Reagent/Conditions | Product Type |

|---|---|---|

| N-Acylation | Acetyl Chloride, Base | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)acetamide |

| N-Alkylation | Methyl Iodide, Base | N-methyl-N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)amine |

Elucidation of Reaction Mechanisms of this compound in Organic Transformations

The reaction mechanisms involving this compound are generally well-understood transformations characteristic of its constituent functional groups.

The N-acylation of the primary amine follows a standard nucleophilic addition-elimination mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation yields the stable amide product.

The C5-functionalization proceeds via a deprotonation-electrophilic substitution pathway. A strong base abstracts the acidic C5 proton, creating a triazolyl anion. rsc.org This anion then acts as a nucleophile, attacking an external electrophile to form a new bond at the C5 position. The driving force for the initial deprotonation is the stabilization of the resulting anion by the electron-withdrawing nitrogen atoms of the triazole ring.

A characteristic reaction of some 1,2,3-triazoles is the Dimroth rearrangement , where an endocyclic and an exocyclic nitrogen atom exchange places through a ring-opening/ring-closing mechanism. rsc.orgwikipedia.org This rearrangement typically occurs with 1-substituted-5-amino-1,2,3-triazoles under thermal or basic conditions. nih.govrsc.org While the title compound does not have an amino group directly on the ring, understanding this mechanism provides insight into the dynamic potential of the triazole core under specific conditions.

Functional Group Interconversions of the Amine and Triazole Moieties of this compound

The aminomethyl and triazole groups offer various opportunities for functional group interconversions, enabling the synthesis of a diverse library of derivatives.

Amine Moiety Interconversions: The primary amine is a versatile handle for numerous transformations.

Amide and Sulfonamide Formation: Reaction with carboxylic acid derivatives (acyl chlorides, anhydrides) or sulfonyl chlorides yields stable amides and sulfonamides, respectively.

Imine Formation: Condensation with aldehydes or ketones under dehydrating conditions produces the corresponding imines (Schiff bases).

Guanidine (B92328) Formation: Reaction with guanidinylating agents can convert the amine into a guanidine group. nih.gov

Triazole Moiety Interconversions: While the triazole ring itself is robust, its substituents and nitrogen atoms can be modified.

C5-Functionalization: As detailed in section 3.3, the C5 position can be functionalized via lithiation and subsequent reaction with electrophiles. rsc.org

N-Quaternization: The pyridine-type nitrogen atoms (N2 and N3) can potentially be alkylated with strong alkylating agents like methyl triflate or trialkyloxonium salts to form quaternary triazolium salts. These salts can exhibit altered reactivity and physical properties. researchgate.net

Ring Transformation: Under harsh conditions or through specific catalytic cycles, the triazole ring can be transformed into other heterocyclic systems, such as imidazoles, via denitrogenative processes. mdpi.com However, these are not common interconversions under standard laboratory conditions.

Table 3: Summary of Functional Group Interconversions

| Starting Group | Reagent(s) | Resulting Group |

|---|---|---|

| Primary Amine (-CH₂NH₂) | RCOCl | Amide (-CH₂NHCOR) |

| Primary Amine (-CH₂NH₂) | RSO₂Cl | Sulfonamide (-CH₂NHSO₂R) |

| Primary Amine (-CH₂NH₂) | R₂C=O | Imine (-CH₂N=CR₂) |

| Triazole C5-H | 1. n-BuLi2. E⁺ | Substituted Triazole C5-E |

Derivatization and Structural Modification of 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine

Synthesis of Substituted (1-Methyl-1H-1,2,3-triazol-4-YL)methanamine Derivatives

The synthesis of derivatives from the this compound core can be systematically approached by modifying its key functional components: the amine group and the triazole ring itself.

Modifications at the Amine Functionality of this compound

The primary amine (-CH₂NH₂) of this compound is a reactive handle amenable to a wide range of standard organic transformations. These modifications allow for the attachment of various substituents, thereby altering the molecule's steric and electronic properties.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form stable amide linkages.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides to yield secondary or tertiary amines.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced to furnish substituted amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to produce urea or thiourea derivatives, respectively.

These transformations are fundamental in synthetic chemistry for building larger molecular frameworks from simpler amine-containing building blocks. biosynth.com

Table 1: Examples of Potential Amine Functionality Modifications

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide (-NHCOR) |

| Alkylation | Benzyl (B1604629) Bromide | Secondary Amine (-NHR) |

| Schiff Base Formation | Benzaldehyde | Imine (-N=CHR) |

| Urea Formation | Phenyl Isocyanate | Urea (-NHCONHR) |

Substitutions on the Triazole Ring of this compound

Direct substitution on the pre-formed 1,2,3-triazole ring is less common than constructing the ring with the desired substituents already in place. The primary method for synthesizing the 1,4-disubstituted triazole core is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. organic-chemistry.orgwikipedia.org To generate analogs of this compound with substitutions at the C5 position of the triazole ring, a substituted terminal alkyne would be used in the initial cycloaddition reaction with methyl azide.

For instance, reacting methyl azide with a 3-substituted propargylamine (B41283) derivative allows for the regioselective synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. beilstein-journals.org This approach provides a modular and highly efficient route to a library of analogs with diverse functionalities at the C5 position. Functionalization at this position can also be achieved through lithiation of the C5 proton followed by reaction with an electrophile. csic.es

Heterocyclic Ring Fusions Involving this compound

The 1,2,3-triazole ring can serve as a foundation for the construction of fused bicyclic and polycyclic heterocyclic systems. These structures are of significant interest due to their rigid conformations and potential biological activities. rsc.org Synthetic strategies typically involve installing reactive functional groups on both the C4 and C5 positions of the triazole ring, which can then participate in an intramolecular cyclization reaction.

While direct examples starting from this compound are specific to targeted research, general methodologies exist for creating fused systems. For example, a 5-iodotriazole can undergo an intramolecular palladium-catalyzed direct arylation or Heck reaction to form a new ring fused to the triazole. rsc.orgrsc.org Another approach involves the synthesis of novel systems like 2H-thiazolo[4,5-d] nih.govrsc.orgnih.govtriazole, demonstrating the fusion of thiazole (B1198619) and triazole rings to create innovative heteroaromatic scaffolds. nih.govrsc.org Such strategies highlight the potential for using appropriately substituted triazoles as key intermediates in the synthesis of complex, fused heterocyclic compounds. nih.govnih.govresearchgate.net

Synthetic Strategies for Complex Molecules Incorporating the this compound Scaffold

The this compound scaffold is a valuable building block in the assembly of more complex molecules, largely due to the properties of the 1,2,3-triazole ring. Formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the triazole ring acts as a robust and stable linker, connecting different molecular fragments. mdpi.comnih.gov

This "click chemistry" approach is a powerful tool in medicinal chemistry and materials science. frontiersin.org For example, a complex molecule bearing an azide group can be efficiently and selectively linked to another molecule containing a propargylamine moiety (or vice-versa) to generate a larger structure incorporating the 1,4-disubstituted triazole core. This strategy has been employed to synthesize a wide range of compounds, including novel dihydropyrimidine-triazole hybrids. nih.gov The reliability and mild reaction conditions of the CuAAC make it an ideal method for late-stage functionalization in the synthesis of intricate molecular architectures.

Regioselectivity and Stereoselectivity in this compound Derivatization

Regioselectivity is a critical consideration in the synthesis of the triazole core itself. The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.

Thermal Cycloaddition: When the reaction is conducted under thermal conditions without a catalyst, it typically yields a mixture of both the 1,4- and 1,5-regioisomers. organic-chemistry.orgmdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The use of a copper(I) catalyst dramatically accelerates the reaction and provides exquisite control, leading almost exclusively to the formation of the 1,4-disubstituted isomer. nih.govthieme-connect.de This is the standard method to produce the scaffold found in this compound.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Conversely, employing a ruthenium(II) catalyst directs the reaction to selectively produce the 1,5-disubstituted isomer. mdpi.comnih.govnih.gov This provides a complementary method for accessing the alternative regioisomeric scaffold. researchgate.netresearchgate.netrsc.org

Since this compound and its immediate derivatives are achiral, stereoselectivity is not a factor in the synthesis of the core scaffold. However, if the scaffold is incorporated into a chiral molecule or derivatized with chiral reagents, the principles of stereoselective synthesis would then apply to those subsequent transformations.

Table 2: Regiochemical Outcome of Azide-Alkyne Cycloaddition

| Catalyst | Reaction | Major Product |

|---|---|---|

| None (Thermal) | Huisgen Cycloaddition | Mixture of 1,4- and 1,5-isomers |

| Copper(I) | CuAAC ("Click Chemistry") | 1,4-disubstituted triazole |

| Ruthenium(II) | RuAAC | 1,5-disubstituted triazole |

Computational and Theoretical Studies on 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine

Quantum Chemical Investigations of Electronic Structure of (1-Methyl-1H-1,2,3-triazol-4-YL)methanamine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of heterocyclic compounds. For this compound, such studies would typically involve geometry optimization to find the most stable arrangement of atoms, followed by the calculation of various electronic properties.

Detailed research findings from DFT studies on similar 1,2,4-triazole (B32235) derivatives reveal key electronic characteristics. mdpi.comdntb.gov.ua These calculations often utilize the B3LYP functional with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ekb.eg Key parameters investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

The Molecular Electrostatic Potential (MEP) surface is another crucial output, which maps the charge distribution on the molecule. For a triazole derivative, the MEP would highlight the electron-rich nitrogen atoms of the triazole ring as regions of negative potential, making them likely sites for electrophilic attack and hydrogen bond acceptance. Conversely, the hydrogen atoms of the aminomethyl group (-CH2NH2) would show positive potential, indicating their role as hydrogen bond donors.

Table 1: Representative Theoretical Electronic Properties for a Triazole Derivative This table presents typical data obtained from DFT calculations for structurally related triazole compounds to illustrate the expected electronic properties of this compound.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Region of electron donation; susceptibility to electrophilic attack. |

| LUMO Energy | -0.5 to 0.5 eV | Region of electron acceptance; susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 6.0 to 8.0 eV | Indicates chemical stability and low kinetic reactivity. |

| Dipole Moment | 3.0 to 5.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Conformational Analysis and Molecular Dynamics of this compound

The biological activity and physical properties of a flexible molecule like this compound are heavily influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable, low-energy conformations.

Theoretical conformational analysis can be performed by scanning the potential energy surface (PES) through systematic rotation around the single bond connecting the methanamine group to the triazole ring. ekb.eg DFT calculations would be performed at each rotational step to determine the relative energy. This process identifies energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them, revealing the rotational energy barrier.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. pensoft.net In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the motions of all atoms are calculated over a period of time (typically nanoseconds to microseconds). ajchem-a.com This provides insights into:

The flexibility of the molecule and the accessible range of conformations at a given temperature.

The stability of specific conformations.

The interaction of the molecule with its environment, such as the formation and breaking of hydrogen bonds with solvent molecules.

For this compound, MD simulations could reveal how the aminomethyl side chain moves relative to the triazole ring and how the molecule interacts with water, which is crucial for understanding its behavior in a biological context. nih.gov

Theoretical Predictions of Reactivity and Reaction Pathways for this compound

Theoretical methods are highly effective in predicting the chemical reactivity of a molecule. By analyzing the electronic structure, specific sites prone to electrophilic or nucleophilic attack can be identified. The HOMO and LUMO distributions are key to this analysis; the HOMO often indicates the site of oxidation or reaction with electrophiles, while the LUMO indicates the site of reduction or reaction with nucleophiles.

For this compound, the nitrogen atoms of the triazole ring and the nitrogen of the amine group are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. The MEP would also identify these as electron-rich regions. The reactivity of 1,2,3-triazoles towards electrophiles like sulfonyl chlorides has been studied theoretically, showing that the reaction can lead to different isomers depending on reaction conditions, which can be rationalized by comparing the energies of the possible products and transition states. researchgate.net Such computational approaches can be used to predict the most likely outcomes of various chemical reactions involving this compound, guiding synthetic efforts.

Hydrogen Bonding Potential and Intermolecular Interactions of the Triazole Ring in this compound

The 1,2,3-triazole ring is a versatile functional group capable of participating in a wide range of non-covalent interactions, which are fundamental to its applications in medicinal and materials chemistry. frontiersin.orgrsc.org The most significant of these is hydrogen bonding.

This compound possesses both hydrogen bond donors and acceptors:

Hydrogen Bond Donors: The primary amine (-NH2) group is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms at positions 2 and 3 of the 1,2,3-triazole ring are effective hydrogen bond acceptors. mdpi.commjcce.org.mk The nitrogen at position 1 is substituted with a methyl group and is thus not available for hydrogen bonding.

These features allow the molecule to form hydrogen bonds with itself (intermolecularly) or with other molecules, such as water or biological macromolecules. rsc.org Beyond hydrogen bonding, the triazole ring can engage in other important interactions, including dipole-dipole and van der Waals forces. mdpi.com The polarized C-H bond on the triazole ring can also act as a weak hydrogen bond donor. These varied intermolecular forces dictate the compound's solid-state packing, solubility, and ability to bind to biological targets. rsc.org

Table 2: Potential Hydrogen Bonding and Intermolecular Interactions

| Interaction Type | Donor/Acceptor Site on Molecule | Potential Partner Molecule/Group |

| Hydrogen Bond | Donor: -NH₂ group | Water (Oxygen), Carbonyl (Oxygen), Protein backbone/sidechain |

| Acceptor: N2 and N3 of triazole ring | Water (Hydrogen), Amine/Amide (N-H), Hydroxyl (O-H) | |

| Dipole-Dipole | Entire polar triazole ring | Other polar molecules, polar protein residues |

| van der Waals | Entire molecule | Any adjacent molecule, hydrophobic pockets in proteins |

Molecular Docking and Ligand-System Interaction Simulations Involving this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). ekb.egpnrjournal.com This method is central to drug discovery for screening virtual libraries of compounds and for understanding how a specific molecule might exert a biological effect.

In a typical docking simulation involving this compound, the 3D structure of the molecule would be placed into the active site of a target protein. A scoring function then evaluates thousands of possible binding poses, ranking them based on a calculated binding affinity or energy. pensoft.net The results can predict:

The most likely binding mode of the ligand.

The key interactions stabilizing the ligand-protein complex, such as specific hydrogen bonds, hydrophobic interactions, or ionic bonds. nih.gov

A semi-quantitative estimate of the binding affinity.

Following docking, MD simulations are often employed to refine the predicted binding pose and assess the stability of the ligand-receptor complex over time. ajchem-a.comfz-juelich.de By simulating the dynamic movements of the ligand within the binding site, MD can provide a more realistic picture of the binding event and calculate the binding free energy more accurately, confirming whether the docked pose is stable. nih.gov For example, simulations could show the formation of stable hydrogen bonds between the amine group of the ligand and amino acid residues like aspartate or glutamate (B1630785) in an enzyme's active site. nih.gov

Advanced Characterization Methodologies for 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, Mass Spectrometry)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation of (1-Methyl-1H-1,2,3-triazol-4-YL)methanamine and its analogs. arkat-usa.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure and connectivity of atoms. For derivatives of this compound, ¹H and ¹³C NMR are fundamental. In related triazole structures, the proton on the triazole ring typically appears as a singlet in the aromatic region of the ¹H NMR spectrum. arkat-usa.org For instance, in a series of 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives, the triazole proton (H-15) was observed as a singlet at δ 8.07 ppm. arkat-usa.org The methylene protons adjacent to the triazole ring (H-10 and H-16 in the studied derivatives) also present as distinct singlets. arkat-usa.org

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish long-range correlations between protons and carbons, further confirming the molecular framework. For example, HMBC correlations were observed between the methylene protons and the triazole ring carbon (C-15), solidifying the connection between the methyl group and the triazole moiety. arkat-usa.org

Mass Spectrometry (MS) is utilized to determine the molecular weight and elemental composition of the compounds. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula. arkat-usa.org Electrospray ionization (ESI) is a common technique used for the analysis of these polar compounds. mdpi.com The predicted monoisotopic mass for this compound is 112.0749 Da. uni.lu

Table 1: Spectroscopic Data for a Representative this compound Derivative

| Technique | Key Findings | Reference |

|---|---|---|

| ¹H NMR | Triazole proton (singlet) at δ 8.07 ppm. Methylene protons (singlets) adjacent to the triazole ring. | arkat-usa.org |

| ¹³C NMR | Signals corresponding to the triazole ring carbons and the methylene carbon. | mdpi.com |

| HRMS | Accurate mass measurement confirming the elemental composition. | arkat-usa.org |

| 2D NMR (HMBC) | Correlations between methylene protons and the triazole ring carbon, confirming connectivity. | arkat-usa.org |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, UPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of non-volatile and thermally labile compounds like triazole derivatives. These methods are often used for purity determination. researchgate.net For related triazole compounds, reversed-phase HPLC methods have been developed using columns such as SinoChrom ODS-BP with a mobile phase of methanol (B129727) and water. researchgate.net Detection is typically performed using a UV-visible detector. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile derivatives of this compound. The analytical procedure often involves gas chromatography for separation followed by mass spectrometric detection for identification and quantification. researchgate.net This method has been successfully applied to determine related compounds like 1-methyl-1H-1,2,4-triazole in environmental samples with detection limits as low as 0.005 mg kg⁻¹. researchgate.net

Table 2: Chromatographic Methods for the Analysis of Triazole Derivatives

| Method | Application | Typical Conditions |

|---|---|---|

| HPLC | Purity assessment of non-volatile derivatives | Reversed-phase column (e.g., ODS-BP), Methanol/Water mobile phase, UV detection. researchgate.net |

| UPLC | High-throughput purity analysis | Similar to HPLC but with smaller particle size columns for higher resolution and speed. |

| GC-MS | Analysis of volatile derivatives, trace analysis | Capillary GC column, Mass Spectrometric detection. researchgate.net |

X-ray Crystallography for Solid-State Structure Determination of this compound and its Salts

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

For derivatives of this compound, single-crystal X-ray diffraction analysis can reveal the exact conformation of the molecule and the packing of molecules in the crystal lattice. researchgate.netnih.gov For instance, the crystal structure of a related triazole derivative, 1-(1-(2,4-dichlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone, was determined to crystallize in the triclinic space group P1. researchgate.net In another example, a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole crystallized in the triclinic crystal system with the P-1 space group. mdpi.com The analysis of these crystal structures often reveals intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state properties of the compound. cardiff.ac.uk

Table 3: Crystallographic Data for Representative Triazole Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(1-(2,4-dichlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone | Triclinic | P1 | researchgate.net |

| Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | mdpi.com |

Development of Novel Analytical Methodologies for this compound

The development of new analytical methods for this compound and its derivatives is an ongoing area of research, driven by the need for more sensitive, rapid, and efficient characterization.

Novel approaches may focus on the use of advanced ionization techniques in mass spectrometry for improved sensitivity and reduced matrix effects. The development of chiral chromatographic methods is also important for the separation and analysis of enantiomeric derivatives. Furthermore, the application of hyphenated techniques, such as LC-NMR, can provide direct structural information on separated components without the need for isolation.

Research into new derivatization strategies can enhance the volatility or detectability of this compound for GC-based analyses. Additionally, the design of specific spectroscopic probes or sensors for the selective detection of this compound in complex matrices represents a promising avenue for future analytical method development.

Emerging Applications of 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine in Chemical Science and Technology

Role of (1-Methyl-1H-1,2,3-triazol-4-YL)methanamine in Material Science and Polymer Chemistry

No specific research was found detailing the use of this compound in the development of novel polymers, coatings, or its integration into functional materials. General information on triazole-containing polymers suggests their potential utility due to the unique properties of the triazole ring, but this does not extend to the specific compound .

Development of Novel Polymers and Coatings Utilizing this compound

There is no available literature on the synthesis or characterization of polymers or coatings that incorporate this compound as a monomer or an additive.

Integration into Functional Materials

Information regarding the integration of this compound into functional materials to impart specific properties is absent from the reviewed scientific literature.

This compound in Bioconjugation and Chemical Biology Techniques

The well-established "click" chemistry, which often involves the formation of a triazole ring, is a cornerstone of bioconjugation. However, no studies were identified that specifically employ this compound in these methodologies.

Strategies for Bioconjugation Utilizing the Triazole Moiety of this compound

There is no documented research on bioconjugation strategies that specifically leverage the triazole moiety of this compound.

Applications in Protein Modification and Labeling Methodologies

Specific applications of this compound in the modification or labeling of proteins have not been reported in the scientific literature.

This compound as a Ligand or Precursor in Catalysis

While triazole derivatives are known to act as ligands for various metal catalysts, there is no specific information available on the use of this compound in this capacity. Research on its role as a ligand or a precursor in catalytic processes has not been found.

Utility of this compound as a Synthetic Building Block in Pharmaceutical Chemistry

The compound this compound has emerged as a valuable and versatile building block in the field of pharmaceutical chemistry. Its structural features, comprising a methylated 1,2,3-triazole ring linked to a methanamine group, offer a unique combination of properties that are highly desirable in the design of novel therapeutic agents. The triazole core provides metabolic stability and acts as a rigid scaffold, while the primary amine serves as a key functional handle for the facile introduction of diverse molecular fragments. This allows for the systematic exploration of chemical space and the optimization of pharmacological activity.

Design and Synthesis of Complex Pharmacophores Incorporating the this compound Moiety

The primary amine functionality of this compound is a key feature that allows for its incorporation into a wide array of complex pharmacophores through well-established synthetic transformations. This enables the construction of libraries of compounds for screening against various biological targets.

One common approach involves the acylation of the primary amine to form amide derivatives. This strategy has been successfully employed in the synthesis of potent bioactive molecules. For instance, a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, which are structurally analogous to derivatives of this compound, have been synthesized and evaluated for their anticancer activity. nih.gov In this study, the triazole-methanamine core served as a scaffold to link a nicotinamide (B372718) moiety with various substituted benzyl (B1604629) groups. The resulting compounds were tested against a panel of 60 human cancer cell lines, with several derivatives exhibiting significant cytotoxic effects. nih.gov

The synthesis of these complex pharmacophores typically involves a multi-step sequence. For example, the synthesis of dihydropyrimidinone-triazole hybrids, another class of pharmacologically relevant molecules, utilizes a "click chemistry" approach where a terminal alkyne-bearing dihydropyrimidinone is reacted with an aryl azide (B81097). nih.gov This highlights the utility of the triazole moiety in linking distinct pharmacophoric units.

The table below presents data on the anticancer activity of selected N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamide derivatives, demonstrating the potential of this scaffold in generating potent therapeutic candidates. nih.gov

| Compound ID | R Group | Mean GI50 (μM) |

| 4a | H | 2.51 |

| 4b | 4-CH3 | 3.16 |

| 4f | 4-OCH3 | 2.00 |

| 4g | 4-Cl | 1.26 |

| 4i | 4-F | 1.99 |

| 4t | 3,4-di-Cl | 1.58 |

Data sourced from a study on N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, which are structurally similar to derivatives of this compound.

These findings underscore the utility of the this compound core in the design and synthesis of novel pharmacophores with significant biological activity.

Strategies for Enhancing Molecular Stability through Triazole Incorporation in Designed Chemical Entities

A significant advantage of incorporating the 1,2,3-triazole ring into drug candidates is the enhancement of molecular stability. The triazole moiety is known for its high degree of aromaticity and resistance to both chemical and enzymatic degradation. This inherent stability can translate to improved pharmacokinetic profiles for drug molecules, such as increased metabolic half-life and reduced susceptibility to acid- or base-catalyzed hydrolysis.

The 1,2,3-triazole ring is a robust linker that can replace more labile functionalities, such as esters or amides, which are often prone to hydrolysis by metabolic enzymes. The stability of the triazole ring is attributed to its aromatic character and the presence of three nitrogen atoms, which delocalize the electron density and create a highly stable heterocyclic system.

In the context of the this compound moiety, the N-methylation of the triazole ring can further enhance its stability. The methyl group can sterically hinder the approach of metabolizing enzymes and can also influence the electronic properties of the ring, potentially increasing its resistance to oxidative metabolism. While specific quantitative data on the metabolic stability conferred by the this compound moiety itself is not extensively available in the public domain, the general principles of triazole chemistry strongly suggest its utility in this regard.

The chemical stability of the triazole ring also allows for its use in a wide range of synthetic conditions without degradation, facilitating the construction of complex molecules. This robustness is a key advantage in multi-step synthetic campaigns aimed at producing novel drug candidates.

Future Research Directions and Challenges for 1 Methyl 1h 1,2,3 Triazol 4 Yl Methanamine

Addressing Scalability and Sustainability in (1-Methyl-1H-1,2,3-triazol-4-YL)methanamine Production

For this compound to transition from a laboratory-scale chemical to a widely utilized building block in industrial applications, significant challenges in production scalability and sustainability must be addressed. Future research must focus on developing manufacturing processes that are not only economically viable but also environmentally responsible.

The conventional synthesis of 1,2,3-triazoles, often relying on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," faces several hurdles when scaling up from the bench to an industrial reactor. These challenges include:

Safety Concerns: Organic azides, key intermediates in the synthesis, can be thermally unstable and potentially explosive, posing significant risks in large-scale batch production.

Exothermic Reactions: The cycloaddition reaction is highly exothermic. In large batch reactors, dissipating this heat effectively can be difficult, leading to potential thermal runaways and side reactions.

Catalyst Removal: Homogeneous copper catalysts, while efficient, require extensive and often costly post-reaction purification steps to remove residual metal from the final product, which is critical for many applications.

Solvent Waste: Traditional syntheses often rely on large volumes of volatile and non-environmentally friendly organic solvents.

To overcome these limitations, future production strategies will need to integrate modern chemical engineering and green chemistry principles.

Continuous Flow Synthesis: Continuous flow chemistry offers a powerful solution to many of the safety and scalability issues of batch processing. In a flow system, reagents are pumped through a heated tube or column reactor, where the reaction occurs. This approach offers:

Enhanced Safety: The small reactor volume at any given time minimizes the risk associated with hazardous intermediates like organic azides and effectively controls the exothermicity of the reaction.

Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to higher yields, better selectivity, and more consistent product quality.

Simplified Scale-Up: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors.

Heterogeneous Catalysis: Flow reactors are ideally suited for use with packed-bed heterogeneous catalysts, such as copper-on-charcoal. This simplifies product purification, as the catalyst is retained within the reactor, allowing for a clean product stream to exit the system.

Green Chemistry and Sustainability: Beyond the adoption of flow technology, a focus on sustainability is paramount. Key areas for improvement include:

Catalyst Design: Research into robust, recyclable, and non-toxic heterogeneous catalysts is crucial. Catalysts supported on waste materials, such as copper on waste oyster shell powders, represent an innovative and sustainable approach.

Solvent Selection: The development of synthetic protocols that use water or biodegradable, bio-based solvents like Cyrene™ will drastically reduce the environmental footprint of the production process. Sustainable methods that allow for product isolation via precipitation in water can eliminate the need for organic solvent extractions and chromatographic purification.

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and energy consumption compared to conventional heating methods for triazole synthesis. Integrating microwave technology with flow systems could offer a highly efficient and sustainable manufacturing platform.

Atom Economy: Employing one-pot, three-component reactions starting from an organic halide, sodium azide (B81097), and an alkyne avoids the need to isolate the potentially hazardous organic azide intermediate, improving safety and reducing waste.

The table below compares a traditional batch synthesis with a future-focused, scalable, and sustainable production model.

| Process Aspect | Traditional Batch Synthesis | Sustainable Flow Synthesis |

| Reactor Type | Large stirred-tank reactor | Microreactor or packed-bed flow reactor |

| Safety | High risk due to large volumes of azides and poor heat transfer. | Inherently safer due to small internal volume and excellent heat transfer. |

| Catalyst | Homogeneous Cu(I) salts | Heterogeneous, reusable catalyst (e.g., Cu on a solid support). |

| Purification | Requires extensive extraction and chromatography to remove catalyst. | Simplified; product stream is largely free of catalyst. |

| Solvent | Often uses volatile organic solvents (e.g., DMF, DCM). | Prioritizes green solvents (e.g., water, Cyrene™) or solvent-free conditions. |

| Energy | Relies on conventional heating, often for extended periods. | Can utilize process intensification like microwave heating for rapid reactions. |

By focusing on the convergence of continuous flow technology and green chemistry principles, the future production of this compound can be made safe, efficient, and environmentally sustainable, enabling its widespread application across various industries.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-Methyl-1H-1,2,3-triazol-4-yl)methanamine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via click chemistry , involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring. Precursors like propargylamine and methyl-substituted azides are used. Optimization includes adjusting catalyst loading (e.g., CuSO₄/sodium ascorbate), temperature (25–60°C), and solvent (aqueous or DMSO) to maximize yield . Post-synthesis purification often employs column chromatography or recrystallization to isolate the product .

Q. How is the compound characterized structurally and spectroscopically?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the triazole ring formation (δ ~7.5–8.0 ppm for triazole protons) and methyl/methanamine substituents .

- X-ray Crystallography : Used to resolve the 3D structure, particularly for studying intermolecular interactions (e.g., hydrogen bonding with biological targets). SHELXL software is recommended for refinement .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₄H₈N₄ for the base structure) .

Q. What are the key physicochemical properties influencing its reactivity?

- Methodological Answer :

- Hydrogen Bonding : The triazole N-atoms and methanamine group enable interactions with enzymes or receptors, critical for biological activity .

- Lipophilicity : LogP values (calculated via HPLC or computational tools) predict membrane permeability. Methyl substitution enhances lipophilicity compared to polar analogs .

Advanced Research Questions

Q. How does this compound interact with biological targets like monoamine oxidase (MAO)?

- Methodological Answer :

- In Vitro Assays : MAO inhibition is tested using fluorometric or spectrophotometric assays with kynuramine as a substrate. IC₅₀ values are calculated to compare potency .

- Computational Docking : Programs like AutoDock Vina model interactions between the triazole ring and MAO’s active site. The methyl group may enhance hydrophobic interactions, while the methanamine forms hydrogen bonds with catalytic residues .

Q. How can structural discrepancies in crystallographic data be resolved during refinement?

- Methodological Answer :

- SHELXL Refinement : Use iterative cycles with restraints for bond lengths/angles. Discrepancies (e.g., disordered solvent molecules) are addressed by partial occupancy modeling .

- Validation Tools : Check geometric outliers with CCDC Mercury and R-factor convergence (<5% difference between R₁ and wR₂) .

Q. What strategies compare the bioactivity of this compound with halogenated or morpholine-substituted analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 3-fluorophenyl or morpholinoethyl derivatives) and test in parallel biological assays (e.g., antimicrobial MIC, MAO IC₅₀). Fluorine or morpholine groups may enhance target affinity via electronic or steric effects .

- Thermodynamic Solubility Assays : Compare solubility in PBS or DMSO to rationalize bioavailability differences .

Q. How can conflicting data on enzyme inhibition potency be addressed?

- Methodological Answer :

- Standardized Assay Conditions : Control pH, temperature, and substrate concentration. Replicate experiments with positive controls (e.g., clorgyline for MAO-A) .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

Data Contradiction Analysis

Q. How to interpret variability in reported IC₅₀ values across studies?

- Methodological Answer :

- Source Identification : Check assay protocols (e.g., substrate concentration, enzyme source). Variability may arise from differences in recombinant vs. native enzyme preparations .

- Ligand Purity : Validate compound purity (>95% via HPLC) to exclude impurities as confounding factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.